(1-Tosylpiperidin-3-yl)methanol

Description

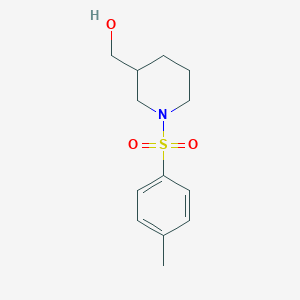

(1-Tosylpiperidin-3-yl)methanol is a piperidine derivative featuring a hydroxymethyl group at the 3-position of the piperidine ring and a tosyl (p-toluenesulfonyl) group at the 1-position. This compound is of interest in medicinal and synthetic chemistry due to the tosyl group's role as a protective moiety or leaving group in nucleophilic substitution reactions.

Properties

IUPAC Name |

[1-(4-methylphenyl)sulfonylpiperidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-11-4-6-13(7-5-11)18(16,17)14-8-2-3-12(9-14)10-15/h4-7,12,15H,2-3,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIZHDVUBIBSIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Tosylpiperidin-3-yl)methanol typically involves the tosylation of piperidine followed by the introduction of the hydroxymethyl group. One common method involves the reaction of piperidine with tosyl chloride in the presence of a base such as triethylamine to form N-tosylpiperidine. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-Tosylpiperidin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding piperidine derivative without the tosyl group.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

Oxidation: Tosylpiperidin-3-carboxylic acid.

Reduction: Piperidin-3-ylmethanol.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Tosylpiperidin-3-yl)methanol has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery and development.

Industry: The compound is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals .

Mechanism of Action

The mechanism of action of (1-Tosylpiperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The tosyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of (1-Tosylpiperidin-3-yl)methanol with its analogs:

*Calculated value based on molecular formula.

Key Observations :

- Polar groups (e.g., nitro, amino) enhance solubility and alter electronic properties .

- Tosyl Group: The tosyl substituent in this compound likely improves stability compared to alkyl or aryl analogs, making it suitable for protective group strategies in synthesis.

Biological Activity

(1-Tosylpiperidin-3-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Synthesis

This compound is synthesized through the tosylation of piperidine followed by the introduction of a hydroxymethyl group. The general structure can be represented as follows:

Where:

- C = Carbon

- H = Hydrogen

- N = Nitrogen

- O = Oxygen

- S = Sulfur

This compound contains a tosyl group, which enhances its reactivity and solubility, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The proposed mechanism involves the activation of caspases and modulation of apoptotic signaling pathways.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at Cardiff University investigated the antimicrobial effects of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) value comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections .

- Anticancer Mechanism Exploration : Another research effort focused on elucidating the anticancer mechanism of this compound. The study revealed that this compound activates the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cancer cells .

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Cell Membrane Interaction : The tosyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively.

- Enzyme Inhibition : It may act as an inhibitor or modulator for various enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.